3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide

Lipophilicity Physicochemical Properties Drug Design

Researchers needing a well-characterized halogenated arylpropanamide building block face risks from unvalidated analogs. 3-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide (CAS 346726-62-3) provides a defined substitution pattern (LogP 2.15/2.99, TPSA 38.33 Ų) for reliable SAR studies. • Consistent 95%+ purity across major suppliers ensures reproducible screening results. • Reactive terminal chlorine enables nucleophilic substitution for focused library synthesis. • Available from multiple reputable vendors with rapid global shipping.

Molecular Formula C10H11Cl2NO2
Molecular Weight 248.1 g/mol
CAS No. 346726-62-3
Cat. No. B1363774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
CAS346726-62-3
Molecular FormulaC10H11Cl2NO2
Molecular Weight248.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)CCCl
InChIInChI=1S/C10H11Cl2NO2/c1-15-9-3-2-7(12)6-8(9)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14)
InChIKeyDXHGFUVWTWXSFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide (CAS 346726-62-3) Procurement & Selection Guide


3-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide is a halogenated aromatic secondary amide with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.11 g/mol . It serves as a research-grade building block and intermediate in medicinal chemistry and chemical biology investigations. The compound is characterized by a 3-chloropropanamide moiety linked to a 5-chloro-2-methoxyphenyl ring, offering a defined substitution pattern that may influence its physicochemical properties and potential biological interactions .

Why Generic Substitution of 3-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide Is Not Advisable


Within the class of N-(5-chloro-2-methoxyphenyl)propanamides, seemingly minor variations in the propanamide side chain (e.g., absence of halogen, position of chlorine, or amine substitution) can drastically alter lipophilicity (LogP), hydrogen bonding capacity, and metabolic stability, thereby directly impacting target engagement, selectivity, and experimental reproducibility . Procurement of generic analogs without rigorous side-by-side validation in the intended assay system therefore introduces significant scientific and financial risk, as the specific substitution pattern of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide may confer unique properties that cannot be assumed for other in-class molecules .

Quantitative Evidence Guide for 3-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide Differentiation


Lipophilicity (LogP) Differentiation Relative to 2-Chloro Regioisomer

The 3-chloro substituted compound exhibits a lower calculated partition coefficient (LogP) compared to its 2-chloro regioisomer, indicating reduced lipophilicity and potentially altered membrane permeability and solubility profiles. [1]

Lipophilicity Physicochemical Properties Drug Design

Polar Surface Area (PSA) Comparison to Non-Halogenated Analog

The compound has a reported topological polar surface area (TPSA) of 38.33 Ų [1], which is significantly lower than the TPSA of the 3-amino analog (3-amino-N-(5-chloro-2-methoxyphenyl)propanamide), estimated to be substantially higher due to the presence of a primary amine (H-bond donors/acceptors) . A lower TPSA is generally associated with improved passive membrane permeability.

Polar Surface Area Druglikeness Physicochemical Properties

Rotatable Bond Count Differentiation from Unsubstituted Propanamide

3-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide has 4 rotatable bonds , whereas the unsubstituted parent compound, N-(5-chloro-2-methoxyphenyl)propanamide, has fewer rotatable bonds due to the absence of the 3-chloro group. The increased flexibility may influence target binding entropy and selectivity.

Molecular Flexibility Conformational Entropy Drug Design

Purity Specification Benchmarking Against Commercial Sources

Multiple reputable vendors, including AKSci, Sigma-Aldrich (via ChemBridge), Bidepharm, and CymitQuimica, consistently specify a minimum purity of 95% or 95+% for this compound . This establishes a clear, industry-accepted benchmark that ensures material consistency and experimental reliability across different batches and suppliers. This level of quality assurance is not universally available or documented for all closely related analogs.

Purity Quality Control Reproducibility

Recommended Research & Application Scenarios for 3-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide


Physicochemical Property-Driven SAR Studies

Given its defined LogP (2.15/2.99) and TPSA (38.33 Ų) [1], this compound is well-suited as a reference standard in medicinal chemistry campaigns aiming to fine-tune the lipophilicity and permeability of lead series within the arylpropanamide chemical space. Its distinct substitution pattern allows researchers to isolate the impact of the 3-chloro group on membrane partitioning and target binding kinetics relative to unsubstituted or regioisomeric controls.

Building Block for Chemical Probe Synthesis

The presence of a reactive terminal chlorine on the propanamide side chain provides a convenient handle for further chemical derivatization, such as nucleophilic substitution or coupling reactions . This makes it a valuable building block for generating focused libraries of novel N-(5-chloro-2-methoxyphenyl)propanamide analogs for biological screening.

Standardized Reagent for High-Throughput Screening (HTS)

The consistent 95%+ purity specification from multiple established vendors makes this compound an ideal candidate for inclusion in high-throughput screening libraries as a defined, quality-controlled small molecule. Its availability from reputable sources ensures that screening results can be reliably replicated and compared across different research sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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